molecular formula C21H14O5 B11157115 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate

Cat. No.: B11157115
M. Wt: 346.3 g/mol
InChI Key: YEIGKTFMSOZODK-UHFFFAOYSA-N
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Description

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a chromen ring system fused with a furan carboxylate group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromen derivative, while reduction could produce a simpler, less functionalized molecule .

Scientific Research Applications

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives, such as:

Uniqueness

What sets 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate apart is its unique combination of a chromen ring system with a furan carboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H14O5

Molecular Weight

346.3 g/mol

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) furan-2-carboxylate

InChI

InChI=1S/C21H14O5/c1-13-10-17-20(18(11-13)26-21(23)16-8-5-9-24-16)15(12-19(22)25-17)14-6-3-2-4-7-14/h2-12H,1H3

InChI Key

YEIGKTFMSOZODK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C4=CC=CO4

Origin of Product

United States

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